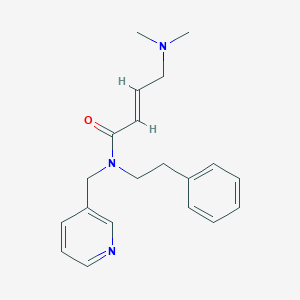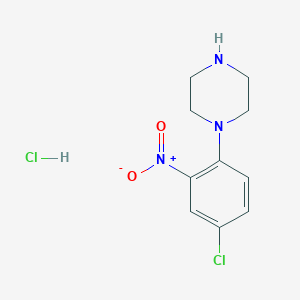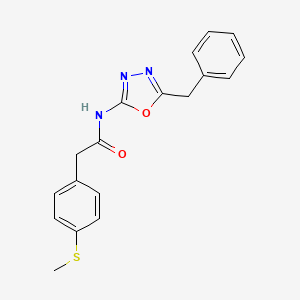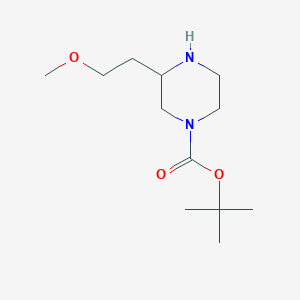
(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications. DMXB-A is a selective α7 nicotinic acetylcholine receptor agonist, which means it can activate specific receptors in the brain and potentially improve cognitive function.
作用機序
(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is found in the brain and plays a role in cognitive function and memory. Activation of this receptor by this compound can improve cognitive function and memory by increasing the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models, and preliminary studies in humans have shown promising results. This compound may also have potential as a treatment for chronic pain and inflammation. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of (E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for targeted activation of this receptor and potential therapeutic applications. However, there are also limitations to working with this compound in lab experiments, including its complex synthesis process and potential toxicity at high doses.
将来の方向性
Future research on (E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide could focus on further understanding its mechanism of action and potential therapeutic applications in neurological and psychiatric disorders. Additionally, research could explore the potential use of this compound in combination with other drugs or therapies to enhance its effects. Finally, further studies could investigate the safety and toxicity of this compound at various doses and in different populations.
合成法
(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 3-pyridinemethanol with 2-phenylethylamine to create N-(2-phenylethyl)-3-pyridinemethanol. This compound is then reacted with 4-dimethylaminobenzaldehyde to create (E)-4-(dimethylamino)-N-(2-phenylethyl)but-2-enamide. Finally, this compound is reacted with 3-bromomethylpyridine to create the final product, this compound.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has been shown to improve cognitive function and memory in animal models, and preliminary studies in humans have shown promising results. This compound may also have potential as a treatment for chronic pain and inflammation.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22(2)14-7-11-20(24)23(17-19-10-6-13-21-16-19)15-12-18-8-4-3-5-9-18/h3-11,13,16H,12,14-15,17H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDZZXCSXQYQSJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CCC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CCC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2670346.png)





![6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)


![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2670362.png)
![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)

![4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2670366.png)